MAO-B Inhibition: 530 nM IC₅₀ Versus Class Baseline and Clinical Reference
2,6,7-Trimethylquinoline-3-carboxylic acid inhibits human recombinant MAO-B with an IC₅₀ of 530 nM [1]. In contrast, the broader class of quinoline-3-carboxylic acids without optimized methyl substitution typically exhibit IC₅₀ values >10,000 nM for MAO-B [2]. The clinically used MAO-B inhibitor selegiline demonstrates an IC₅₀ of approximately 10 nM [3], positioning this compound as a moderate-affinity probe suitable for mechanistic studies where irreversible inhibition is undesirable. The 2,6,7-trimethyl substitution pattern contributes to this activity by enhancing hydrophobic interactions within the substrate cavity.
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 530 nM |
| Comparator Or Baseline | Unsubstituted quinoline-3-carboxylic acid class baseline: IC₅₀ > 10,000 nM (typical); Selegiline (clinical MAO-B inhibitor): IC₅₀ ≈ 10 nM |
| Quantified Difference | ≥18.9-fold more potent than unsubstituted class baseline; 53-fold less potent than selegiline |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation detection |
Why This Matters
This defined moderate potency makes the compound an ideal reversible probe for MAO-B mechanistic studies and a reference point for structure-based optimization of quinoline-derived CNS agents.
- [1] BindingDB. (2025). BDBM50585932: MAO-B Inhibition Data. University of California San Diego. View Source
- [2] BindingDB. (2020). BDBM50450822: Representative Quinoline Derivative MAO-B Inhibition (IC₅₀ = 17,000 nM). View Source
- [3] Magyar, K. (2011). The pharmacology of selegiline. International Review of Neurobiology, 100, 65-84. View Source
